molecular formula C14H16N2 B1629198 4,4'-Diethyl-2,2'-bipyridine CAS No. 3052-28-6

4,4'-Diethyl-2,2'-bipyridine

Cat. No.: B1629198
CAS No.: 3052-28-6
M. Wt: 212.29 g/mol
InChI Key: ZCUFUJDBZQPCHX-UHFFFAOYSA-N
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Description

4,4’-Diethyl-2,2’-bipyridine is an organic compound with the molecular formula C14H16N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its applications in coordination chemistry, where it acts as a ligand, binding to metal ions to form coordination complexes .

Preparation Methods

Mechanism of Action

The mechanism by which 4,4’-Diethyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization . The compound’s redox activity also allows it to participate in electron transfer processes, making it valuable in electrochemical applications .

Biological Activity

4,4'-Diethyl-2,2'-bipyridine (DEBP) is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of DEBP's biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two ethyl groups attached to the 4-position of the bipyridine structure. This modification affects its solubility and interaction with biological molecules. The compound can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

Research indicates that DEBP may exert its biological effects through several mechanisms:

  • Metal Complexation : DEBP can form complexes with transition metals such as zinc and platinum, which can enhance its biological activity. These metal complexes have shown promise in antitumor applications due to their ability to interact with DNA and proteins .
  • Antioxidant Activity : Some studies suggest that DEBP exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
  • Enzyme Inhibition : DEBP has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
AntioxidantScavenging of free radicals
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionInhibition of α-amylase and α-glucosidase
Metal Complex FormationEnhanced cytotoxicity via metal complexes

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that DEBP metal complexes exhibited significant cytotoxic effects against various cancer cell lines including HeLa and MCF7. The mechanism was attributed to DNA binding and subsequent interference with cellular processes .
  • Antidiabetic Potential : Research highlighted the potential of DEBP derivatives in modulating glucose metabolism by inhibiting enzymes such as α-amylase. This suggests a possible application in managing diabetes through dietary supplementation or pharmacological intervention .
  • DNA Interaction Studies : In vitro studies using fluorescence spectroscopy revealed that DEBP complexes bind to calf thymus DNA (CT-DNA), indicating potential applications in gene delivery systems or as chemotherapeutic agents targeting genetic material .

Properties

IUPAC Name

4-ethyl-2-(4-ethylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFUJDBZQPCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618480
Record name 4,4'-Diethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3052-28-6
Record name 4,4'-Diethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 gram (g) of 5% or 10% palladium-on-carbon catalyst and 25 milliliters (ml) 4-ethylpyridine are heated for 3 days under reflux while being stirred. (Alternatively, 5% platinum-on-carbon or 5% rhodium-on-carbon may be used as the catalyst.) The reaction mixture is treated with boiling benzene, filtered, and distilled to give benzene, 4-ethylpyridine, and 4,4'-diethyl-2,2'-bipyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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